1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c1-15-22-20(24(30)26-18-9-7-17(25)8-10-18)13-21(16-5-3-2-4-6-16)27-23(22)29(28-15)19-11-12-33(31,32)14-19/h2-10,13,19H,11-12,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKGNBZMSDPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the pyrazolo[3,4-b]pyridine class, which has gained attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Functional Groups :
- 1,1-Dioxide tetrahydrothiophen
- 4-Fluorophenyl group
- Methyl and phenyl substituents
The biological activity of pyrazolo[3,4-b]pyridines is often attributed to their ability to interact with various molecular targets. For instance:
- Anticancer Activity : These compounds have been shown to inhibit tubulin polymerization and affect protein kinase signaling pathways, leading to apoptosis in cancer cells .
- Antibacterial Properties : Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
Anticancer Efficacy
Recent studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The following table summarizes findings related to the compound's efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast) | 2.5 | Induces apoptosis via tubulin inhibition | |
| HCT116 (Colon) | 1.8 | Targets protein kinases | |
| A549 (Lung) | 3.0 | Inhibits cell cycle progression |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. The following table presents its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 2.0 µg/mL | |
| Escherichia coli | 5.0 µg/mL |
Case Study 1: Anticancer Activity in Mice
In a recent animal study, derivatives of pyrazolo[3,4-b]pyridine were administered to mice with implanted tumors. The results indicated a significant reduction in tumor size without systemic toxicity. The most effective compounds showed an average tumor volume reduction of over 70% compared to control groups within 28 days of treatment .
Case Study 2: Antimicrobial Efficacy Against Tuberculosis
A study focused on the efficacy of this compound against Mycobacterium tuberculosis demonstrated that it inhibited bacterial growth effectively at low concentrations. The mechanism was linked to interference with bacterial cell wall synthesis and metabolic pathways essential for bacterial survival .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study conducted on several derivatives of pyrazolo[3,4-b]pyridine demonstrated that modifications at the phenyl position significantly influenced their cytotoxic activity. For instance, compounds with fluorinated groups showed enhanced selectivity against hematological tumors while maintaining low toxicity in normal cell lines. The selectivity index for some derivatives was reported to be greater than 25-fold compared to normal cells .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4g | HEL | 1.00 ± 0.42 | >25 |
| 4g | Vero | >25 | - |
Antiviral Activity
The compound also shows promise as an antiviral agent. Pyrazolo[3,4-b]pyridines have been identified as potential inhibitors of viral enzymes, including those involved in the replication of Mycobacterium tuberculosis and coronaviruses.
Case Study: Molecular Docking Studies
Molecular docking studies revealed that derivatives of pyrazolo[3,4-b]pyridine can effectively bind to the active sites of viral proteases. These interactions were characterized by hydrogen bonding and hydrophobic interactions, suggesting a mechanism by which these compounds inhibit viral replication .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents at different positions on the pyrazole and pyridine rings. This synthetic flexibility is advantageous for optimizing biological activity through structure-activity relationship (SAR) studies.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 4-nitrobenzaldehyde + 5-aminopyrazole | 33 |
| 2 | Cyclization | Ethanol + EDDA catalyst | Variable |
Chemical Reactions Analysis
Carboxamide Reactivity
The carboxamide group participates in:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine, CH<sub>2</sub>Cl<sub>2</sub>) to form N-acylated derivatives .
-
Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis yields the corresponding carboxylic acid .
Tetrahydrothiophene-1,1-dioxide Reactivity
The dioxo group facilitates:
-
Nucleophilic Attack : Reacts with amines (e.g., piperidine) to form sulfonamide derivatives.
-
Oxidation Resistance : Stable under mild oxidative conditions (H<sub>2</sub>O<sub>2</sub>, RT).
Fluorophenyl Substituent
-
Electrophilic Aromatic Substitution : Limited due to electron-withdrawing fluorine but can undergo nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at high temperatures.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) modifies the phenyl group .
Amide Coupling Optimization
A study compared coupling agents for attaching the 4-fluorophenyl group to the pyrazolo[3,4-b]pyridine core :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 68% |
| DCC/DMAP | CH<sub>2</sub>Cl<sub>2</sub> | 0°C → RT | 55% |
| HATU | DMF | 25°C | 73% |
EDC/HOBt provided optimal balance between yield and purity.
Suzuki-Miyaura Coupling
Replacing the phenyl group with heteroaryl substituents via Pd-catalyzed coupling :
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Pyridyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | 62% |
| 2-Thiophenyl | Pd(OAc)<sub>2</sub> | 58% |
| 3-Fluorophenyl | PdCl<sub>2</sub>(dppf) | 70% |
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) in MeOH leads to 15% decomposition over 24 hours.
-
Acid/Base Sensitivity : Stable in pH 4–9; hydrolyzes in strong acids (pH < 2) or bases (pH > 12).
Biological Interaction-Driven Reactions
In pharmacological studies, the compound undergoes:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise Synthesis : Begin with precursor activation (e.g., coupling reactions for the pyrazolo[3,4-b]pyridine core). For example, details a multi-step synthesis involving Boc protection, Suzuki-Miyaura coupling, and deprotection to achieve a structurally similar pyrazolo-pyridine derivative .
- Optimization : Adjust reaction parameters such as temperature (e.g., 100–110°C for coupling), catalyst loading (e.g., Pd₂(dba)₃/XPhos for cross-coupling), and solvent systems (DMF for Boc protection). Purification via flash chromatography or recrystallization improves purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to assign proton environments (e.g., fluorophenyl substituents) and confirm regiochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals in complex aromatic regions .
- X-ray Diffraction (XRD) : Determine absolute configuration and confirm substituent orientation. highlights XRD for pyrazolo[3,4-b]pyridine derivatives, revealing dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds. For instance, reports intramolecular hydrogen bonding affecting chemical shifts, which may explain discrepancies .
- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., envelope conformations in pyrazolyl rings) that alter spectral profiles. Variable-temperature NMR experiments can detect dynamic processes .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to match experimental data .
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Target-specific docking (e.g., kinase inhibitors) using software like AutoDock Vina. references pyrazolo[3,4-b]pyridine derivatives binding to ATP pockets in kinases .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and substituent electronic effects. Train models with bioactivity data from analogues .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate interactions with fluorophenyl and sulfone groups .
Q. How do structural modifications to the pyrazolo[3,4-b]pyridine core influence pharmacological activity?
- Methodology :
- SAR Studies : Synthesize analogues with varied substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) and test in vitro activity. demonstrates that nitro groups at the 4-phenyl position enhance electron-withdrawing effects, altering binding affinity .
- Crystallographic Analysis : Compare XRD structures of analogues to correlate substituent orientation with activity. For example, shows that dihedral angles >80° between aromatic rings reduce steric hindrance, improving target engagement .
- Metabolic Stability Assays : Evaluate the impact of the 1,1-dioxidotetrahydrothiophen-3-yl group on cytochrome P450 metabolism using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
